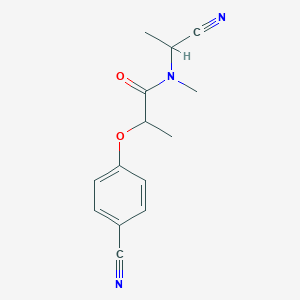
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide, also known as CM156, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In animal models of inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, decrease the infiltration of immune cells into affected tissues, and reduce the severity of disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile for therapeutic use. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide. One area of interest is the development of more potent and selective analogs of this compound that could have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various diseases.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-cyanophenol with 1-bromo-2-chloroethane to form 4-cyano-2-(2-chloroethyl)phenol. This intermediate is then reacted with N-methylpropanamide and potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation and autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease symptoms in animal models.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(8-15)17(3)14(18)11(2)19-13-6-4-12(9-16)5-7-13/h4-7,10-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMHXDNYVSIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C(C)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)


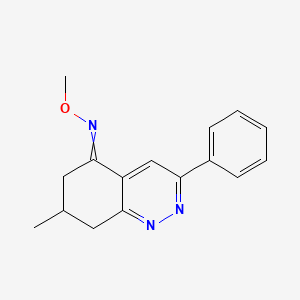
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
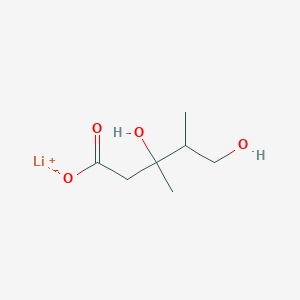
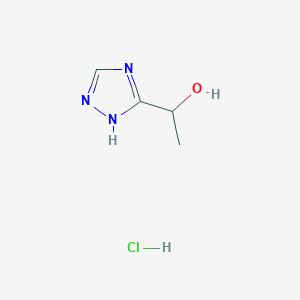
![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
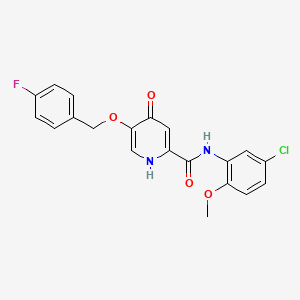
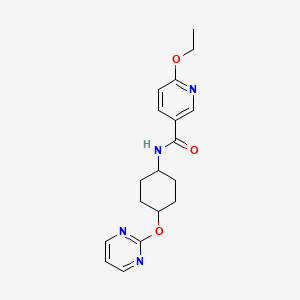
![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
